molecular formula C13H15N3O2 B257333 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

Cat. No. B257333
M. Wt: 245.28 g/mol
InChI Key: HEKFDVDWNLXFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine, also known as POM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. POM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods and has shown promising results in various biological and chemical applications.

Mechanism of Action

The exact mechanism of action of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is not fully understood. However, studies have shown that it can interact with DNA and inhibit the activity of enzymes involved in DNA replication. 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has also been shown to interact with cell membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has also been shown to possess antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is its high purity level, which makes it suitable for use in various laboratory experiments. 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is also stable under different conditions, making it a reliable compound for research. However, one of the limitations of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine. One area of interest is the development of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine-based materials for various applications, including drug delivery and sensing. Another area of interest is the study of the interaction of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine with different biological molecules, including proteins and lipids. Additionally, the development of new synthesis methods for 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine can lead to the discovery of new compounds with unique properties.

Synthesis Methods

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine can be synthesized using different methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with morpholine in the presence of a catalyst. The reaction yields 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine as a white solid with a high purity level. Other methods of synthesis include the reaction of 2-aminobenzophenone with chloroacetic acid and morpholine to yield 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine.

Scientific Research Applications

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in chemical reactions.

properties

Product Name

4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

InChI

InChI=1S/C13H15N3O2/c1-2-4-11(5-3-1)13-15-14-12(18-13)10-16-6-8-17-9-7-16/h1-5H,6-10H2

InChI Key

HEKFDVDWNLXFRD-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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